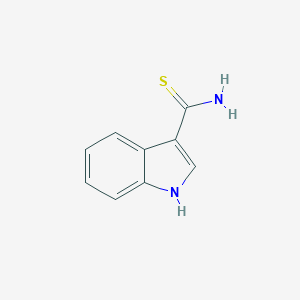

1H-Indole-3-carbothioamide

Overview

Description

1H-Indole-3-carbothioamide is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C9H8N2S and a formula weight of 176.2 .

Synthesis Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set .

Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

Physical And Chemical Properties Analysis

It is a crystalline solid . Its solubility varies in different solvents: DMF: 30 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml .

Scientific Research Applications

Multicomponent Reactions

1H-Indole-3-carbothioamide and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

1H-Indole-3-carbothioamide and its derivatives are ideal precursors for the synthesis of active molecules. They are essential for generating biologically active structures comprising carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Antiviral Activity

Indole derivatives, including 1H-Indole-3-carbothioamide, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory properties. This makes 1H-Indole-3-carbothioamide and its derivatives potentially useful in the development of new anti-inflammatory drugs .

Anticancer Activity

1H-Indole-3-carbothioamide and its derivatives have shown potential in cancer treatment. Indole derivatives have exhibited many important biological activities, including anticancer activities .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. For instance, novel indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activity .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties, making 1H-Indole-3-carbothioamide and its derivatives potentially useful in the development of new antimicrobial drugs .

Antitubercular Activity

1H-Indole-3-carbothioamide and its derivatives have shown potential in the treatment of tuberculosis. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Mechanism of Action

Target of Action

1H-Indole-3-carbothioamide, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-carbothioamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . This suggests that 1H-Indole-3-carbothioamide may also be involved in similar biochemical pathways.

Pharmacokinetics

The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 1H-Indole-3-carbothioamide may have diverse molecular and cellular effects.

Action Environment

The synthesis of indole derivatives is known to be influenced by various factors, suggesting that the action of 1h-indole-3-carbothioamide may also be influenced by environmental conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-indole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNZMJWESSLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483725 | |

| Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-carbothioamide | |

CAS RN |

59108-90-6 | |

| Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Phenyl-1H-Indole-3-carbothioamides in the synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles?

A1: N-Phenyl-1H-Indole-3-carbothioamides serve as crucial intermediates in the four-step synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles []. The research highlights their role in this specific chemical transformation, emphasizing their importance in constructing the target benzothiazole framework.

Q2: How is the structure of the synthesized compounds containing the N-Phenyl-1H-Indole-3-carbothioamide moiety confirmed?

A2: The research utilizes a combination of spectroscopic techniques to confirm the structure of the final products, which incorporate the N-Phenyl-1H-Indole-3-carbothioamide derived components. These techniques include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS) []. Each method provides complementary information about the structure and composition of the synthesized molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)

![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)

![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)

![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)